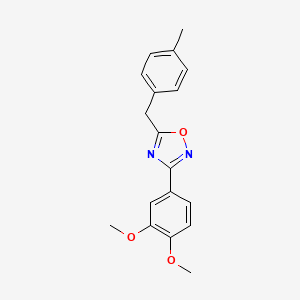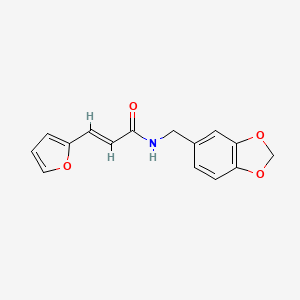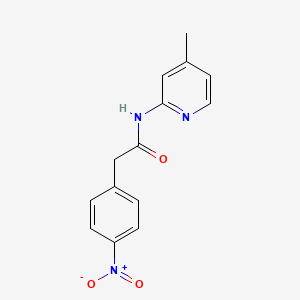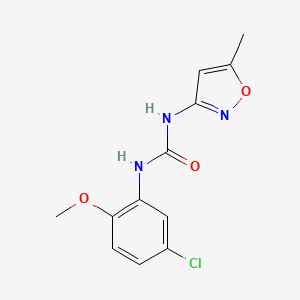
3-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole, also known as DMBO, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMBO belongs to the oxadiazole family, which is a class of compounds known for their diverse biological activities. In
作用機序
The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole is not fully understood, but studies suggest that it may act by inhibiting various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription, which may contribute to its anti-cancer activity. It also inhibits the activation of NF-κB, a transcription factor involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also exhibits anti-angiogenic activity by inhibiting the formation of new blood vessels, which is important for the growth and spread of cancer cells. This compound has also been shown to reduce oxidative stress and inflammation in various tissues, which may contribute to its therapeutic effects.
実験室実験の利点と制限
3-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole has several advantages for lab experiments, including its high potency and selectivity, which allows for the study of specific biological pathways. It also has low toxicity, which makes it a safer alternative to other compounds. However, its limited solubility in water and other solvents can make it difficult to use in certain experiments. Additionally, the high cost of synthesis may limit its use in some labs.
将来の方向性
There are several future directions for the study of 3-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole. One area of interest is its potential use as a therapeutic agent for cancer and other diseases. Further studies are needed to elucidate its mechanism of action and to determine its efficacy and safety in preclinical and clinical trials. Another area of interest is the development of new synthesis methods to improve the yield and cost-effectiveness of this compound. Additionally, the study of this compound in combination with other compounds may provide new insights into its therapeutic potential.
合成法
3-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole can be synthesized using various methods, including the reaction of 3,4-dimethoxybenzohydrazide with 4-methylbenzyl bromide in the presence of a base, such as potassium carbonate, followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 3,4-dimethoxybenzohydrazide with 4-methylbenzyl isocyanate in the presence of triethylamine, followed by cyclization with phosphorus oxychloride. The yield of this compound using these methods ranges from 40% to 80%.
科学的研究の応用
3-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)-1,2,4-oxadiazole has been studied extensively for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-microbial properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It also exhibits anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. This compound has also been shown to have anti-microbial activity against various bacteria and fungi.
特性
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-[(4-methylphenyl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-4-6-13(7-5-12)10-17-19-18(20-23-17)14-8-9-15(21-2)16(11-14)22-3/h4-9,11H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPWSMDHVQTDGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(3-chloro-4-fluorophenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5797618.png)
![N-allyl-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5797622.png)
![N-(4-ethoxyphenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5797628.png)
![N-(2,5-dimethoxyphenyl)-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B5797634.png)
![methyl {[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5797635.png)

![2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-N-phenylacetamide](/img/structure/B5797640.png)
![ethyl 4-{[(2,3-dihydro-1H-inden-5-ylamino)carbonothioyl]amino}benzoate](/img/structure/B5797649.png)
![2-[4-(4-chlorophenyl)-1H-imidazol-1-yl]acetamide](/img/structure/B5797651.png)




![4-methyl-3-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5797694.png)